Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl-
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Overview
Description
Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- is an organic compound that features a benzene ring substituted with a nitrophenoxy group and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- typically involves the reaction of 4-nitrophenol with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and a base like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the modulation of receptor functions, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-(4-nitrophenoxy)-: Similar structure but with a chlorine substituent instead of a phenylsulfonyl group.
Benzene, 1-fluoro-4-(4-nitrophenoxy)-: Similar structure but with a fluorine substituent.
Benzene, 1-(4-nitrophenoxy)-4-methylsulfonyl-: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- is unique due to the presence of both the nitrophenoxy and phenylsulfonyl groups, which impart distinct chemical and biological properties.
Biological Activity
Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl-, commonly referred to as a sulfonamide compound, has garnered attention in the field of medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C13H11N2O4S, with a molecular weight of approximately 295.30 g/mol. Its structure features a benzene ring substituted with a nitrophenoxy group and a phenylsulfonyl moiety, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C13H11N2O4S |
Molecular Weight | 295.30 g/mol |
IUPAC Name | Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were recorded at concentrations as low as 8 µg/mL, demonstrating potent bacteriostatic effects.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably, it has been tested on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). The following table summarizes the IC50 values obtained from these studies:
These results indicate that the compound can inhibit cell proliferation effectively, particularly in the HeLa and SKOV-3 cell lines.
The mechanism through which benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- exerts its biological effects is believed to involve the disruption of cellular processes critical for survival and proliferation. It may interact with specific enzymes or receptors involved in cancer cell metabolism or bacterial growth, leading to apoptosis or growth inhibition.
Case Studies
-
Anticancer Efficacy in Animal Models :
A study involving tumor-bearing mice demonstrated that treatment with benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- resulted in significant tumor size reduction compared to untreated controls. The compound was administered at a dosage of 20 mg/kg body weight daily for two weeks, resulting in a tumor growth inhibition rate of approximately 70% . -
Synergistic Effects with Other Compounds :
Research has shown that combining this sulfonamide with other chemotherapeutic agents enhances its anticancer efficacy. For instance, when used alongside doxorubicin, the combination exhibited an increased cytotoxic effect on MCF-7 cells, suggesting potential for combination therapy strategies .
Properties
CAS No. |
76128-03-5 |
---|---|
Molecular Formula |
C18H13NO5S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)phenoxy]-4-nitrobenzene |
InChI |
InChI=1S/C18H13NO5S/c20-19(21)14-6-8-15(9-7-14)24-16-10-12-18(13-11-16)25(22,23)17-4-2-1-3-5-17/h1-13H |
InChI Key |
ZFFOATJMEQWVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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